8-Hydroxynevirapine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxynevirapine is a tertiary amino compound and an aromatic amine.
科学的研究の応用
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of nevirapine, including its metabolite 8-hydroxynevirapine, have been extensively studied. Research demonstrates the complex interaction of nevirapine with various hepatic cytochrome P450 (CYP) isoforms, leading to the production of primary hydroxylated metabolites, including this compound. Genetic polymorphisms in CYP2B6 are shown to influence the metabolite ratios of this compound, suggesting a role in drug efficacy and toxicity (Eloy et al., 2017). Additionally, studies have explored how these metabolites change under the influence of enzyme induction, enzyme inhibition, and host genetics, providing insights into nevirapine biotransformation pathways (Fan-Havard et al., 2013).
Metabolite Monitoring and Adherence Assessment
The quantification of nevirapine and its metabolites, including this compound, in biological samples like hair, can be used for assessing long-term adherence to antiretroviral therapy. Such monitoring offers a more comprehensive reflection of adherence over time (Yang et al., 2020).
Role in Nevirapine-Induced Toxicity
The cytotoxicity associated with nevirapine and its metabolites, including this compound, has been investigated to understand the drug's adverse effects. The formation of electrophilic derivatives through metabolic activation and their potential involvement in toxic responses are significant areas of study (Fang et al., 2018). Research into these metabolites offers crucial insights into the mechanisms underlying nevirapine's hepatotoxicity and skin rashes.
Sex-Dependent Metabolism
Studies have shown that there are sex-dependent variations in the metabolism of nevirapine, which affects the levels and ratios of its metabolites, including this compound. This variation contributes to the sex-dependent dimorphic profile of nevirapine's adverse drug reactions (Marinho et al., 2014). Understanding these differences is crucial for personalized medicine approaches in HIV treatment.
特性
CAS番号 |
254889-32-2 |
---|---|
分子式 |
C₁₅H₁₄N₄O₂ |
分子量 |
282.3 |
IUPAC名 |
2-cyclopropyl-13-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-4-5-16-14-12(8)18-15(21)11-6-10(20)7-17-13(11)19(14)9-2-3-9/h4-7,9,20H,2-3H2,1H3,(H,18,21) |
SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)O)C(=O)N2)C4CC4 |
同義語 |
11-Cyclopropyl-5,11-dihydro-8-hydroxy-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。